molecular formula C17H15ClN2O2 B12204864 3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione

3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione

Cat. No.: B12204864
M. Wt: 314.8 g/mol
InChI Key: HJAYICLMTBKFAR-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione is a synthetic organic compound with a molecular formula of C17H15ClN2O2 This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an azolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione typically involves the reaction of 3-chloroaniline with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 3-[(3-Chlorophenyl)amino]-1-(4-methylphenyl)azolidine-2,5-dione

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and an azolidine-2,5-dione core makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

3-(3-chloroanilino)-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H15ClN2O2/c1-11-5-7-14(8-6-11)20-16(21)10-15(17(20)22)19-13-4-2-3-12(18)9-13/h2-9,15,19H,10H2,1H3

InChI Key

HJAYICLMTBKFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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